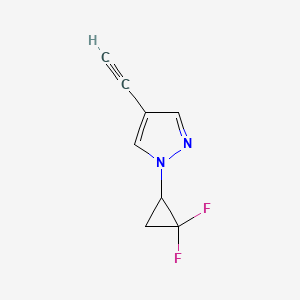

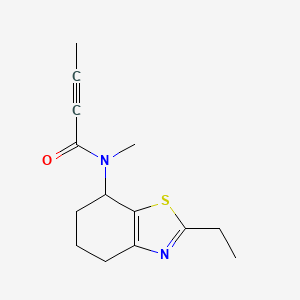

![molecular formula C22H21N3O B2496060 1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847394-76-7](/img/structure/B2496060.png)

1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to the one , involves heterocyclization reactions, N-alkylation, and interactions with various chemical reagents to create a wide range of derivatives. For example, the use of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate in reactions has led to the synthesis of pyrazole, thiophene, pyridine, and coumarin derivatives with potential antitumor activities (Mohareb & Gamaan, 2018). Similarly, reactions involving 2-aminobenzimidazole have facilitated the efficient synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives, showcasing the versatility and potential of such compounds (Karcı & Demirçalı, 2006).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using various spectroscopic techniques, such as FT-IR, NMR, and UV-Vis spectroscopy, alongside single-crystal X-ray diffraction. These methods provide detailed insights into the molecular and spectroscopic features, with quantum chemical calculations further supporting these experimental findings. The structural analysis of compounds like 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole reveals significant theoretical and experimental agreement, highlighting the compound's stable and predictable structure (Özdemir, Dayan, & Demirmen, 2016).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a variety of chemical reactions, yielding compounds with diverse functional groups and biological activities. For instance, the reaction of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate with different reagents produces compounds with thiophene, pyrazole, and coumarin derivatives, indicating the compound's reactive versatility and potential for generating pharmacologically active molecules (Mohareb & Gamaan, 2018).

Aplicaciones Científicas De Investigación

Synthesis Techniques

The research on this compound includes novel synthetic methods. For example, one-pot synthesis techniques have been developed for imidazo[1,5-a]pyridines, showcasing methods for introducing various substituents, which could potentially include derivatives similar to the compound , thus highlighting the versatility and adaptability of these synthesis strategies in creating complex molecules for diverse applications (Crawforth & Paoletti, 2009).

Heterocyclic Chemistry

The compound's structure, featuring a pyrrolidin-2-one moiety attached to a benzimidazole and ethylphenyl group, is indicative of its relevance in the synthesis and study of heterocyclic compounds. Research has focused on the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, demonstrating the compound's potential as a precursor or analog in generating novel heterocyclic frameworks with specific biological or chemical properties (Katritzky, Qiu, He, & Yang, 2000).

Structural and Functional Characterization

Detailed structural and functional characterization of related compounds, such as dabigatran etexilate tetrahydrate, provides insights into the molecular interactions and stability of these molecules. Understanding the crystal structure and hydrogen bonding can inform the design of new compounds with desired properties (Liu et al., 2012).

Novel Applications in Material Science

The chemical versatility of this compound is showcased in its potential applications within material science. For instance, the orthogonal synthesis of densely functionalized pyrroles and thiophenes from reactions involving similar carbene-derived zwitterions with electron-deficient alkynes demonstrates the compound's utility in creating materials with specific electronic or optical properties (Cheng, Peng, & Li, 2010).

Catalysis and Chemical Transformations

The compound and its derivatives may also play a role in catalysis and chemical transformations, as evidenced by research into stable pyridine- and phosphine-functionalized N-heterocyclic carbenes. These studies not only enhance our understanding of the compound's chemical behavior but also its potential application in catalytic processes, which could be crucial for developing new synthetic routes and chemical transformations (Danopoulos et al., 2002).

Propiedades

IUPAC Name |

1-(4-ethylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c1-3-13-24-20-8-6-5-7-19(20)23-22(24)17-14-21(26)25(15-17)18-11-9-16(4-2)10-12-18/h1,5-12,17H,4,13-15H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQQEUUUBIGUHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2495987.png)

![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)

![4-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2495990.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495991.png)

![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)

![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)

![N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B2496000.png)